molecular formula C8H9BBrFO3 B1387627 (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid CAS No. 1309980-98-0

(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid

Cat. No. B1387627
M. Wt: 262.87 g/mol
InChI Key: LMVTVSQOUZUDBH-UHFFFAOYSA-N
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Description

“(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C8H9BBrFO3 . It is used in various chemical reactions and has several applications in the field of medicinal chemistry .


Synthesis Analysis

Boronic acids, including “(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid”, are commonly used in medicinal chemistry. They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid” is represented by the InChI code 1S/C8H9BBrFO3/c1-2-14-6-4-3-5 (10)7 (8 (6)11)9 (12)13/h3-4,12-13H,2H2,1H3 . The molecular weight of this compound is 262.87 g/mol .


Chemical Reactions Analysis

“(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid” is a specific reagent used in medicinal chemistry and drug development. It has high utility in Suzuki-Miyaura cross-coupling reactions, contributing to the synthesis of bioactive compounds targeted towards disease treatment, including various cancers .


Physical And Chemical Properties Analysis

“(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid” is a solid compound . It has a molecular weight of 262.87 g/mol . The compound should be stored in an inert atmosphere at 2-8°C .

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids, including “(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid”, have been gaining interest in the field of medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids could lead to the development of new promising drugs in the future .

properties

IUPAC Name

(3-bromo-6-ethoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVTVSQOUZUDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Br)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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